molecular formula C19H28N4O2S B5540489 2-butyl-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one

2-butyl-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one

Cat. No.: B5540489
M. Wt: 376.5 g/mol
InChI Key: LVQJWACLKKBUIW-UHFFFAOYSA-N
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Description

2-butyl-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C19H28N4O2S and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.19329732 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis and diverse biological activities of diazaspiro[5.5]undecane derivatives, including those related to the chemical structure of 2-butyl-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one, have been extensively studied. These compounds show promise in the treatment of various disorders, including obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders due to their unique structural features and biological activities. For example, privileged heterocycles like 1,9-diazaspiro[5.5]undecanes demonstrate significant bioactivity, underlining the therapeutic potential of similar diazaspiro[5.5]undecane compounds (Blanco‐Ania, Heus, & Rutjes, 2017).

Synthesis Techniques

Efficient synthesis methods for diazaspiro[5.5]undecane derivatives, including this compound, are critical for exploring their applications in scientific research. Techniques such as divergent synthesis and catalyst-free synthesis methods have been developed to introduce various substituents into the diazaspiro[5.5]undecane framework, enhancing the compound's utility in medicinal chemistry and drug discovery. These methods underscore the versatility and adaptability of diazaspiro[5.5]undecane derivatives for different scientific applications (Yang et al., 2008), (Aggarwal, Vij, & Khurana, 2014).

Properties

IUPAC Name

2-butyl-8-(2-methylsulfanylpyrimidine-5-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2S/c1-3-4-9-22-13-19(8-6-16(22)24)7-5-10-23(14-19)17(25)15-11-20-18(26-2)21-12-15/h11-12H,3-10,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQJWACLKKBUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2(CCCN(C2)C(=O)C3=CN=C(N=C3)SC)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.